Cas no 903309-41-1 ((2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one)

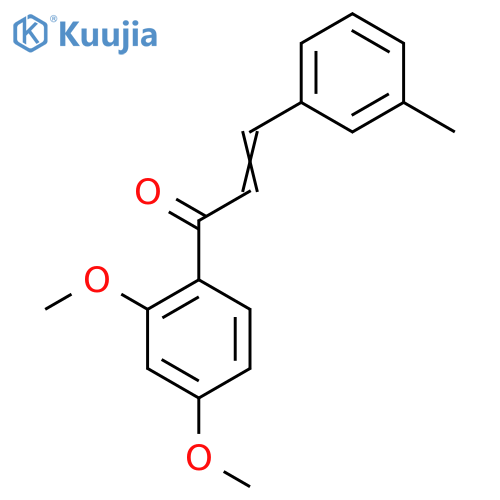

903309-41-1 structure

商品名:(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

CAS番号:903309-41-1

MF:C18H18O3

メガワット:282.333725452423

CID:4719281

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

-

- インチ: 1S/C18H18O3/c1-13-5-4-6-14(11-13)7-10-17(19)16-9-8-15(20-2)12-18(16)21-3/h4-12H,1-3H3

- InChIKey: PEWJYAVCWGKKPN-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C=CC=1C(C=CC1=CC=CC(C)=C1)=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 364

- トポロジー分子極性表面積: 35.5

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AJ25272-50g |

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 95+% | 50g |

$2855.00 | 2024-05-20 | |

| A2B Chem LLC | AJ25272-1g |

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 95+% | 1g |

$628.00 | 2024-05-20 | |

| A2B Chem LLC | AJ25272-100g |

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 95+% | 100g |

$4037.00 | 2024-05-20 | |

| abcr | AB421581-5g |

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one; . |

903309-41-1 | 5g |

€658.70 | 2024-08-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194050-2g |

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 98% | 2g |

¥4498.00 | 2024-04-26 | |

| A2B Chem LLC | AJ25272-2g |

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 95+% | 2g |

$830.00 | 2024-05-20 | |

| A2B Chem LLC | AJ25272-10g |

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 95+% | 10g |

$1337.00 | 2024-05-20 | |

| A2B Chem LLC | AJ25272-25g |

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 95+% | 25g |

$1944.00 | 2024-05-20 | |

| A2B Chem LLC | AJ25272-5g |

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |

903309-41-1 | 95+% | 5g |

$1134.00 | 2024-05-20 | |

| abcr | AB421581-10g |

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one; . |

903309-41-1 | 10g |

€786.50 | 2024-08-03 |

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

903309-41-1 ((2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:903309-41-1)(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

清らかである:99%/99%

はかる:2g/10g

価格 ($):783/1368